2,6-Dichloro Substitution Drastically Elevates Lipophilicity vs. Unsubstituted Sulfanilamide
The 2,6-dichlorophenyl substitution imparts a calculated XLogP3 of 2.1 to the target compound, which is 2.7 log units higher than the value for the unsubstituted sulfonamide antibiotic sulfanilamide (XLogP3 = -0.6). This difference reflects a substantial increase in lipophilicity, which correlates with enhanced membrane permeability and altered pharmacokinetic profiles [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Sulfanilamide: XLogP3 = -0.6 |
| Quantified Difference | A difference of +2.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
For applications requiring metabolic stability or specific CNS permeability, the 2,6-dichloro substitution provides a critically distinct chemical space that simpler sulfonamides cannot achieve.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 122199064 and CID 5333. Retrieved May 2, 2026. View Source
